molecular formula C7H6N2 B167422 3-Cyano-2-methylpyridine CAS No. 1721-23-9

3-Cyano-2-methylpyridine

Cat. No. B167422
CAS RN: 1721-23-9
M. Wt: 118.14 g/mol
InChI Key: UBKKNWJGYLSDSJ-UHFFFAOYSA-N
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Description

3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .


Synthesis Analysis

There are several methods reported for the synthesis of 3-Cyano-2-methylpyridine. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .


Molecular Structure Analysis

The molecular structure of 3-Cyano-2-methylpyridine consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyano-2-methylpyridine are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

3-Cyano-2-methylpyridine is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .

Scientific Research Applications

Methods of Application : The compound is often involved in Michael reactions under ultrasonic irradiation, which enhances reaction rates and yields .

Results : The use of ultrasonic irradiation has been shown to produce 3-cyano-2-methylpyridines in moderate to good yields, demonstrating its efficiency as a synthetic method .

Methods of Application : The enzymatic process involving Rhodococcus rhodochrous J1 strains is used for a more selective synthesis, avoiding further hydrolysis of the amide to nicotinic acid .

Results : This method leads to quantitative yields of nicotinamide, showcasing its potential for industrial-scale vitamin B3 production .

Methods of Application : The compound is integrated into [3 + 2 + 1] coordinated iridium complexes, which are then used to achieve efficient phosphors .

Results : Devices using these materials have shown high external quantum efficiency with minimal efficiency roll-off at high luminance levels .

Methods of Application : One-pot multi-component reactions catalyzed by doped animal bone meal are employed, offering a sustainable alternative to traditional synthesis .

Results : The reactions yield high percentages of desired products within short reaction times, indicating a viable eco-friendly synthetic route .

Methods of Application : Compounds are synthesized and then evaluated for their in vitro anti-cancer activities on various cancer cell lines .

Results : Certain derivatives have demonstrated significant growth inhibition and apoptotic effects, suggesting potential therapeutic applications .

Methods of Application : Synthetic methods include oxidation of related pyridine compounds, with a focus on green chemistry approaches .

Fuel Industry

Methods of Application : It enhances the reactivity and selectivity of catalysts, often involving palladium or other transition metals .

Results : The presence of 3-Cyano-2-methylpyridine in these systems can lead to higher yields and more efficient reaction pathways .

Safety And Hazards

3-Cyano-2-methylpyridine may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .

Relevant Papers Several papers have been published on the synthesis and properties of 3-Cyano-2-methylpyridine . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.

properties

IUPAC Name

2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKNWJGYLSDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406191
Record name 3-Cyano-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2-methylpyridine

CAS RN

1721-23-9
Record name 3-Cyano-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-cyano-2-chloro-pyridine (422 mg, 3.05 mmol), methylboronic acid (209 mg, 3.49 mmol) and K2CO3 (1.22 g, 8.83 mmol) in degassed dioxane (5 mL) under argon was added Pd(PPh3)4 (222 mg, 0.19 mmol) and the mixture stirred at reflux over the weekend. The reaction was cooled to room temperature, diluted with CH2Cl2 (20 mL) and filtered through Celite, washing the cake with CH2Cl2 and MeOH. The filtrate was concentrated in vacuo and purified by column chromatography on silica gel (Hexanes/ethyl acetate, 9:1 then 4:1) to afford the desired product (166 mg, 46%) as a white solid. 1H NMR (CDCl3): δ 2.78 (s, 3H), 7.25 (dd, 1H, J=9, 6 Hz), 7.90 (dd, 1H, J=6, 3 Hz), 8.69 (d, 1H, J=3 Hz).
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step One
Name
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
222 mg
Type
catalyst
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

To a suspension of 2-methylnicotinamide from step 1 (11.1 g, 0.081 mol) in triethylamine (24.8 g, 0.243 mol) and 400 mL of methylene chloride was added trifluoroacetic anhydride (21.0 g, 0.100 mol) rapidly at 0° C. The reaction was complete after a few minutes at this temperature. Water was added and the aqueous layer was extracted with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate. After filtration, the filtrate was concentrated and the residue was purified by chromatography on silica gel (ethyl acetate/hexane, 1:1) to give 7.2 g of 3-cyano-2methylpyridine as a pale yellow solid (75%): mp(DSC) 56°-58° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Chloro-2-methylnicotinonitrile (132, 10 g, 66 mmol) and ammonium formate (41 g, 0.65 mol) were dissolved in methanol (250 mL), and palladium (5% on activated carbon, 3.5 g, 2.5 mol %) was added. The mixture was stirred at room temperature for 12 h, filtered through Celite, and washed with methanol (3×50 mL). The combined filtrates were evaporated, and the yellow oily residue was subjected to flash column chromatography on silica gel, eluting with chloroform to provide 133 as an off-white solid (6.3 g, 81%): mp 55° C. (lit. (J. Med. Chem. 2000, 43, 3168-3185) mp 56-58° C.). 1H NMR (300 MHz, CDCl3) δ 7.80 (dd, J=4.9, 1.6 Hz, 1H), 7.02 (dd, J=7.8, 1.7 Hz, 1H), 6.37 (dd, J=7.8, 5.0 Hz, 1H), 1.88 (s, 3H); positive ion ESIMS m/z (rel intensity): 119 (MH+, 100).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods IV

Procedure details

Cyanuric acid (418 mg, 2.2 mmol) was added in one portion to a suspension of 2-methyl-nicotinamide (intermediate 29) (613 mg, 4.5 mmol) in 2.5 ml of DMF cooled in ice. The reaction was stirred for 2.5 hours then poured into ice. The reaction was extracted with ethyl acetate until the organic layer no longer contained product. The combined organic layers, were dried over Na2SO4, filtered and concentrated. Purified on normal phase chromatography with ethyl acetate/heptane 0 to 50 gradient then 50/50 EA/heptane. Yield (216 mg, 41%). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.78 (s, 3 H), 7.25 (dd, J=7.71, 4.98 Hz, 1 H), 7.89 (dd, J=7.81, 1.56 Hz, 1 H), 8.68 (s, 1 H)
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-2-methylpyridine
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Citations

For This Compound
12
Citations
K Nakaya, K Funabiki, K Shibata… - Bulletin of the …, 1996 - journal.csj.jp
… 3-Cyano-2-methylpyridine 2e was hydrolyzed to give the 3-carbamoyl derivative 3e (Scheme 4). The fluorescence spectra of 2-methylpyridine derivatives 2 and 3e are indicated in …
Number of citations: 13 www.journal.csj.jp
Y Li, M Plesescu, SR Prakash - Journal of Labelled Compounds …, 2006 - Wiley Online Library
… To prepare the [carboxyl-14C]-2-methylnicotinic acid (4B), we first attempted to make 3-cyano-2-methylpyridine (3) by three commonly used cyanation protocols (Scheme 1).The starting …
IK Khanna, Y Yu, RM Huff, RM Weier, X Xu… - Journal of Medicinal …, 2000 - ACS Publications
… Step 2: Preparation of 3-Cyano-2-methylpyridine (3a). To a suspension of 2-… silica gel (ethyl acetate/hexane, 1:1) to give 3-cyano-2-methylpyridine (3a) as a pale yellow solid (7.2 g, 75%…
Number of citations: 146 pubs.acs.org
MSSR MANJREKAR - 2022 - iqac.unigoa.ac.in
… In this synthetic approach, 3-cyano-2-methylpyridine (5) is used as a starting material. To increase the yield, the previously reported pyridine (4) synthesis was modified. Synthesis of …
Number of citations: 0 iqac.unigoa.ac.in
D YLIDES, D ROUTE - Recent Advances in Azomethine Ylide Chemistry - Elsevier
… Deprotonation of 3-cyano-2-methylpyridine with lithium hexamethyldisilazane and subsequent alkylation with 3-bromo-2-(3, 4-dimethoxyphenyl) propene provide 318 (R= CN). DIBAL …
Number of citations: 2 www.sciencedirect.com
E Kiselev, K Agama, Y Pommier… - Journal of medicinal …, 2012 - ACS Publications
… The synthesis of 10-azaindenoisoquinolines began with the preparation of 3-cyano-2-methylpyridine (33, Scheme 3). Nitrile 33 was obtained from 3-aminocrotonitrile (29) and ethyl …
Number of citations: 58 pubs.acs.org
ARF Jensen - 1999 - search.proquest.com
The [3+ 2]-cycloaddition reaction of nonstabilised azomethine ylides to alkenes is a valuable synthetic method for the assembly of functionalised pyrrolidines. However, there are only a …
Number of citations: 3 search.proquest.com
MKJ Mallon - 1986 - search.proquest.com
Chapter One reviews the physical properties, chemical reactivities and methods of synthesis of 1, 6-naphthyridines. Chapter Two details the structure elucidation, proposed biosynthesis …
Number of citations: 3 search.proquest.com
AN Khan - 1973 - search.proquest.com
… 1.2 3-Cyano-2-Methylpyridine 9.6 g of propiolaldehyde132 in 10 g benzene was added to S-aminocrotononitrile133 (13.8 gin 30 g benzene) at 40 . ' TABLE VII NMR SPECTRAL DATA …
Number of citations: 2 search.proquest.com
DT Hurst - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
… 115 DMF,reflux " H o (146) (147) mp 260-262 The use of 3-cyano-2-methylpyridine gives 5-hydroxy-l,6- naphthyridine (148a) as well as the bromo derivative (148b). However the same …
Number of citations: 0 www.sciencedirect.com

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